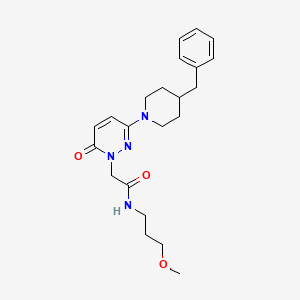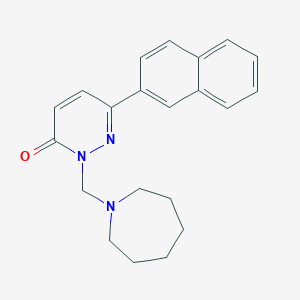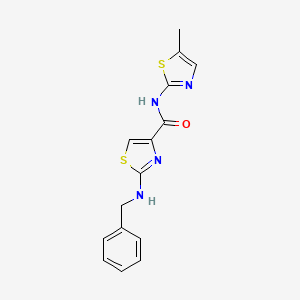![molecular formula C28H30N4O B10990526 3-(naphthalen-1-yl)-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10990526.png)
3-(naphthalen-1-yl)-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-3-(1H-pyrrol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(NAPHTHALEN-1-YL)-N-{1-[(PYRIDIN-3-YL)METHYL]PIPERIDIN-4-YL}-3-(1H-PYRROL-1-YL)PROPANAMIDE is a complex organic compound that features a naphthalene ring, a pyridine ring, a piperidine ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(NAPHTHALEN-1-YL)-N-{1-[(PYRIDIN-3-YL)METHYL]PIPERIDIN-4-YL}-3-(1H-PYRROL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-(NAPHTHALEN-1-YL)-N-{1-[(PYRIDIN-3-YL)METHYL]PIPERIDIN-4-YL}-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3-(NAPHTHALEN-1-YL)-N-{1-[(PYRIDIN-3-YL)METHYL]PIPERIDIN-4-YL}-3-(1H-PYRROL-1-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-(NAPHTHALEN-1-YL)-N-{1-[(PYRIDIN-3-YL)METHYL]PIPERIDIN-4-YL}-3-(1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in cancer therapy.
Naproxen: A nonsteroidal anti-inflammatory drug.
Pyrazinamide: An anti-tubercular agent.
Uniqueness
What sets 3-(NAPHTHALEN-1-YL)-N-{1-[(PYRIDIN-3-YL)METHYL]PIPERIDIN-4-YL}-3-(1H-PYRROL-1-YL)PROPANAMIDE apart is its unique combination of ring systems, which can confer distinct chemical and biological properties. This structural complexity allows for versatile applications across different fields .
Properties
Molecular Formula |
C28H30N4O |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
3-naphthalen-1-yl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C28H30N4O/c33-28(30-24-12-17-31(18-13-24)21-22-7-6-14-29-20-22)19-27(32-15-3-4-16-32)26-11-5-9-23-8-1-2-10-25(23)26/h1-11,14-16,20,24,27H,12-13,17-19,21H2,(H,30,33) |
InChI Key |
PKIYLMLFZMIFNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CC(C2=CC=CC3=CC=CC=C32)N4C=CC=C4)CC5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-5-yl)propanamide](/img/structure/B10990446.png)
![N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10990451.png)
![N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B10990454.png)
![methyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-alaninate](/img/structure/B10990460.png)


![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B10990499.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10990502.png)
![N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B10990507.png)
![N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B10990517.png)

![ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10990521.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10990523.png)
methanone](/img/structure/B10990532.png)
